Product packaging for Bicyclo[5.2.2]undec-8-ene(Cat. No.:CAS No. 61244-49-3)

Bicyclo[5.2.2]undec-8-ene

Cat. No.: B14587752
CAS No.: 61244-49-3
M. Wt: 150.26 g/mol
InChI Key: LLAVPVJZDBOIGX-UHFFFAOYSA-N
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Description

Bicyclo[5.2.2]undec-8-ene is a bicyclic organic compound of interest in advanced organic chemistry and reaction mechanism studies. It is recognized for its role in investigating complex rearrangement pathways. Research into related bicyclic undecene structures suggests its potential utility in studying sigmatropic rearrangements, particularly [1,3]-carbon migrations that proceed via diradical intermediates rather than concerted mechanisms . These reactions are fundamental for understanding the transformation of vinylcyclobutane systems into cyclohexenes and other fused ring structures . The compound's bridged ring system makes it a valuable substrate for probing the behavior of diradical transition states and the relative kinetics of competing exit channels, including epimerization, fragmentation, and rearrangement . Furthermore, its structure indicates potential applications as a synthetic intermediate or ligand in organometallic chemistry. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18 B14587752 Bicyclo[5.2.2]undec-8-ene CAS No. 61244-49-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61244-49-3

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

bicyclo[5.2.2]undec-8-ene

InChI

InChI=1S/C11H18/c1-2-4-10-6-8-11(5-3-1)9-7-10/h6,8,10-11H,1-5,7,9H2

InChI Key

LLAVPVJZDBOIGX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CCC(CC1)C=C2

Origin of Product

United States

Synthetic Methodologies for Bicyclo 5.2.2 Undec 8 Ene and Its Functionalized Derivatives

Strategies for Constructing the Bicyclo[5.2.2]undecane Skeleton

The synthesis of the bicyclo[5.2.2]undecane framework has been approached through various strategic disconnections, leading to a range of creative and efficient synthetic routes. These can be broadly categorized into multi-step total synthesis approaches, which often involve skeletal rearrangements, and intramolecular cycloaddition reactions that form the bridged system in a single key step.

Multi-Step Total Synthesis Approaches

Multi-step syntheses of bicyclo[5.2.2]undecane derivatives often rely on the rearrangement of more readily accessible bicyclic precursors. These methods can provide access to highly functionalized target molecules with a high degree of stereochemical control.

A notable approach to the bicyclo[5.2.2]undecane skeleton was developed by Uyehara and his colleagues, which ingeniously employs a cascade of sigmatropic rearrangements. oup.com This methodology commences with bicyclo[3.2.2]non-6-en-2-ols, which are induced to undergo a oup.comacs.org sigmatropic shift when treated with potassium hydride and 18-crown-6. oup.com

In a key extension of this work, a series of 2-endo-vinyl substituted bicyclo[3.2.2]non-6-en-2-ols were synthesized. These precursors were designed to undergo a tandem oup.comacs.org- acs.orgacs.org sigmatropic rearrangement. The initial alkoxide-accelerated oup.comacs.org shift is followed by an oxy-Cope rearrangement, a powerful acs.orgacs.org sigmatropic shift, to furnish the ring-expanded bicyclo[5.2.2]undec-8-en-4-ones. oup.com This tandem process provides a novel and efficient pathway to the target bicyclic system.

PrecursorProductRearrangement Type
2-endo-vinylbicyclo[3.2.2]non-6-en-2-olBicyclo[5.2.2]undec-8-en-4-oneTandem oup.comacs.org- acs.orgacs.org Sigmatropic Rearrangement

Another effective strategy for the construction of functionalized bicyclo[5.2.2]undecane derivatives involves the oxidative decarboxylation of tricyclic carboxylic acids. This method has been successfully applied to the synthesis of 7-chloro- and 7-hydroxybicyclo[5.2.2]undeca-1(9),10-dienes.

The synthesis begins with the corresponding tricyclo[5.2.2.0¹,⁷]undec-10-ene-8-carboxylic acids. These precursors undergo oxidative decarboxylation, a reaction that removes the carboxylic acid group and introduces a double bond. The resulting intermediate is then subjected to an acid-catalyzed isomerization to yield the final diene products. This two-step sequence provides a direct entry into highly functionalized bicyclo[5.2.2]undecadiene systems.

Starting MaterialKey StepsProduct
Tricyclo[5.2.2.0¹,⁷]undec-10-ene-8-carboxylic acid1. Oxidative Decarboxylation 2. Acid-Catalyzed Isomerization7-Chloro- or 7-Hydroxybicyclo[5.2.2]undeca-1(9),10-diene

Intramolecular Cycloaddition Reactions for Bridged Systems

Intramolecular cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of bridged bicyclic systems. These reactions can rapidly generate molecular complexity from relatively simple acyclic or macrocyclic precursors.

A significant advancement in the synthesis of bridged ring systems, including the bicyclo[5.2.2] framework, is the development of rhodium-catalyzed intramolecular (3+2) dipolar cycloadditions. nih.govescholarship.org This methodology offers a direct and efficient route to these challenging architectures. nih.gov

The reaction typically involves a precursor containing both a 1,3-dipole precursor, such as an N-sulfonyl-1,2,3-triazole, and a tethered alkene. nih.gov In the presence of a rhodium catalyst, the triazole decomposes to generate a rhodium-iminocarbene, which then forms a reactive 1,3-dipole. This dipole subsequently undergoes an intramolecular cycloaddition with the tethered alkene to construct the bicyclo[m.n.2] ring system. nih.gov This strategy has been successfully applied to the synthesis of bicyclo[5.2.2], bicyclo[4.2.2], and bicyclo[3.2.2] ring systems. nih.govescholarship.org

Reaction TypeKey FeaturesApplication
Rhodium-Catalyzed Intramolecular (3+2) Dipolar CycloadditionForms bridged bicyclic systems; avoids strained bridgehead olefins.Synthesis of bicyclo[5.2.2], bicyclo[4.2.2], and bicyclo[3.2.2] ring systems. nih.govescholarship.org

The intramolecular Diels-Alder (IMDA) reaction is a cornerstone of cyclic system synthesis. In the context of bridged bicyclic systems, the Type II IMDA, where the dienophile is tethered to the 2-position of the diene, is of particular interest. masterorganicchemistry.com However, the application of Type II IMDA reactions for the construction of all-carbon bicyclo[m.2.2] systems, including the bicyclo[5.2.2]undecane skeleton, is exceptionally challenging. researchgate.net

The primary difficulty lies in the formation of a strained bridgehead double bond, which is often a consequence of the cycloaddition's regiochemistry. sci-hub.se This inherent strain makes the formation of bicyclo[m.2.2] systems energetically unfavorable compared to other possible regioisomeric products. nih.gov As a result, there have been very few successful reports of Type II IMDA reactions to generate bicyclo[5.2.2], bicyclo[4.2.2], and bicyclo[3.2.2] ring systems. canterbury.ac.nz

Despite these challenges, the synthetic community continues to explore this avenue. Advances in catalyst design and the use of highly activated systems may yet provide a viable pathway to these elusive bridged structures via the Type II IMDA reaction. The constraints of this reaction have, however, spurred the development of alternative cycloaddition strategies, such as the aforementioned rhodium-catalyzed (3+2) cycloaddition, which can be seen as a complementary approach to access these complex ring systems. nih.gov

Application of Vicinal Ketoesters as Key Intermediates in the Synthesis of Related Bicyclic Scaffolds

Vicinal ketoesters, which include α-ketoesters and β-ketoesters, are powerful intermediates in the synthesis of complex cyclic and bicyclic molecules. nih.govbeilstein-journals.org Their value stems from the high electrophilicity of the keto group and the presence of multiple reactive sites, which can be exploited in intramolecular cyclization reactions to form intricate carbon skeletons. nih.govbeilstein-journals.org These reactions, such as intramolecular aldol, Claisen, or ene reactions, are fundamental in constructing ring systems. beilstein-journals.orgacs.org

While direct synthesis of the bicyclo[5.2.2]undec-8-ene core using vicinal ketoesters is not prominently documented, the application of these intermediates in forming structurally related bridged bicyclic systems is well-established. For instance, cation-π cyclization cascades initiated at alkylidene β-ketoesters have been successfully employed to create [4.3.1] bridged bicyclic ring systems. nih.gov This strategy highlights how a pendent alkene can engage in a 6-endo addition to the ketoester electrophile, followed by cation capture events to forge the bridged structure. nih.gov Such methodologies demonstrate the potential of ketoester-based cyclizations to assemble complex scaffolds that share topological features with the bicyclo[5.2.2] framework. The versatility of β-ketoesters allows them to act as dinucleophiles, dielectrophiles, or ambiphiles, enabling diverse cyclization strategies depending on the complementary reagents and reaction conditions. beilstein-journals.org

Derivatization Strategies of the this compound Core

The this compound structure features reactive sites—the alkene moiety and functional groups on the bicyclic core—that allow for a range of derivatization strategies. These transformations enable the introduction of new functional groups and the synthesis of diverse analogs.

Functionalization and Transformations of the Alkene Moiety

The carbon-carbon double bond in the this compound ring is a key site for functionalization, susceptible to a variety of electrophilic addition reactions. libretexts.org These transformations convert the unsaturated scaffold into a range of saturated or further functionalized derivatives.

Common alkene transformations applicable to this moiety include:

Hydrogenation : The addition of molecular hydrogen (H₂) across the double bond, typically in the presence of a metal catalyst like platinum or palladium, would yield the corresponding saturated bicyclo[5.2.2]undecane. libretexts.org This reaction effectively removes the unsaturation, producing a more rigid alkane structure. datapdf.com

Halogenation and Hydrohalogenation : The alkene can react with diatomic halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) to install halogen atoms across the double bond. libretexts.orgyoutube.com These reactions proceed via electrophilic attack on the double bond and are fundamental for introducing halide functional groups.

Epoxidation : The treatment of the alkene with a peroxy acid, such as peracetic acid, or other epoxidizing agents can form the corresponding epoxide. pleiades.online This transformation is common for bicyclic alkenes and yields a reactive three-membered ether ring, which can be opened by various nucleophiles to introduce vicinal functional groups. pleiades.onlinecore.ac.uk

These reactions represent standard methods for elaborating the this compound core, leveraging the reactivity of the alkene to introduce diverse functionalities.

Chemical Transformations of Ketone Derivatives, e.g., Bicyclo[5.2.2]undec-8-en-4-one

Ketone derivatives of the bicyclo[5.2.2]undecene scaffold serve as crucial intermediates for further skeletal modifications. A notable example is bicyclo[5.2.2]undec-8-en-4-one, which can be synthesized from bicyclo[3.2.2]non-6-en-2-one through a tandem sequence involving vinylmagnesium bromide addition followed by an alkoxide-promoted nih.govlibretexts.org sigmatropic rearrangement and a Cope rearrangement. researchgate.netmdpi.com

A significant chemical transformation of this ketone is its conversion into an alkene via a two-step sequence involving a tosylhydrazone intermediate. mdpi.com This process is detailed in the table below.

StepReactionDescriptionSignificance
1Tosylhydrazone FormationBicyclo[5.2.2]undec-8-en-4-one is reacted with p-toluenesulfonohydrazide to form the corresponding tosylhydrazone derivative.This reaction converts the ketone's carbonyl group into a derivative that is primed for an elimination reaction.
2Shapiro ReactionThe resulting tosylhydrazone is treated with a strong base (e.g., an organolithium reagent) to undergo a Shapiro modification of the Bamford-Stevens reaction, eliminating the tosyl group and forming a new double bond. mdpi.comThis transformation is a powerful method for converting a ketone into an alkene, in this case leading to the synthesis of bicyclo[5.2.2]undeca-3,8-diene. mdpi.com

This sequence demonstrates how the ketone functionality can be strategically manipulated to introduce further unsaturation within the bicyclic system, providing access to diene structures.

Synthesis of Specific Isomers and Analogs, e.g., N'-[(8Z)-Bicyclo[5.2.2]undec-8-ylidene]-4-methylbenzenesulfonohydrazide

The synthesis of specific isomers and analogs of this compound derivatives often relies on standard, well-established organic reactions. The target compound, N'-[(8Z)-Bicyclo[5.2.2]undec-8-ylidene]-4-methylbenzenesulfonohydrazide, is a tosylhydrazone, a class of compounds previously discussed as key intermediates. mdpi.com

The synthesis of this specific analog is achieved through the condensation reaction between the corresponding ketone and a hydrazide derivative.

Reactant 1 (Ketone)Reactant 2 (Hydrazide)Product
(8Z)-Bicyclo[5.2.2]undec-8-en-one4-methylbenzenesulfonohydrazide (Tosylhydrazide)N'-[(8Z)-Bicyclo[5.2.2]undec-8-ylidene]-4-methylbenzenesulfonohydrazide

This reaction is typically carried out under acidic catalysis, which facilitates the nucleophilic attack of the hydrazide onto the carbonyl carbon of the ketone, followed by dehydration to yield the final tosylhydrazone product. As established, such compounds are not merely stable final products but are valuable intermediates for subsequent transformations like the Shapiro reaction to generate alkenes. mdpi.com

Computational and Theoretical Studies of Bicyclo 5.2.2 Undec 8 Ene

Quantum Chemical Calculations for Geometric and Electronic Structure Elucidation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electron distribution of molecules. For Bicyclo[5.2.2]undec-8-ene, methods such as ab initio Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2, MP3), alongside various Density Functional Theory (DFT) approaches, are employed to predict its stable conformations and electronic properties. nih.gov

Full geometric optimization of bridged bicyclic systems, such as the related Bicyclo[3.2.2]nona-6,8-diene, has been successfully performed using both semiempirical and ab initio methods to determine structural parameters. researchgate.netresearchgate.net These calculations reveal crucial details about bond lengths, bond angles, and dihedral angles. For this compound, such calculations would define the geometry of its constituent rings—a seven-membered ring bridged by an ethylene (B1197577) and an ethane (B1197151) unit across a six-membered ring containing a double bond.

Key geometric parameters that can be determined include the pyramidalization of the olefinic carbon atoms, a common feature in strained bicyclic alkenes. nih.gov The electronic structure is further elucidated by analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are critical in predicting the molecule's reactivity in pericyclic reactions and with electrophiles or nucleophiles. nih.gov

Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-31G)*

Parameter Predicted Value Description
C8=C9 Bond Length ~1.34 Å Length of the double bond in the six-membered ring.
Bridgehead C-C Bond ~1.55 Å Average length of bonds involving bridgehead carbons.
C1-C7-C11 Angle ~114° Angle within the seven-membered bridge, indicating strain.
HOMO Energy -6.5 eV Energy of the highest occupied molecular orbital.
LUMO Energy +1.2 eV Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap 7.7 eV Indicator of chemical reactivity and electronic transitions.

Note: The values in this table are illustrative, based on typical results for similar bridged bicyclic alkenes, as direct literature data for this compound is limited.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation and Transition State Analysis

Density Functional Theory (DFT) has become a primary tool for investigating reaction mechanisms due to its favorable balance of computational cost and accuracy. pitt.edu For reactions involving this compound, such as cycloadditions, rearrangements, or oxidations, DFT can be used to map the entire potential energy surface.

This involves locating and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states (TS). pitt.edu A transition state is a first-order saddle point on the potential energy surface, and its structure and energy are paramount for understanding reaction kinetics. acs.org DFT calculations on related systems, like the intramolecular Diels-Alder reactions to form bicyclo[2.2.2]octanes, have shown that the energy gap between frontier orbitals can predict the favorability of certain reaction pathways. nih.gov Similarly, DFT has been used to rationalize the chemodivergence in gold-catalyzed reactions that form bicyclo[2.2.1]heptanes, where the polarity of the solvent was found to control the reaction pathway. rsc.org

For a hypothetical Diels-Alder reaction involving this compound, DFT calculations could be used to compare the activation barriers for the endo and exo approaches of the dienophile, thereby predicting the stereochemical outcome. Frequency calculations are performed on the optimized TS geometry to confirm it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Table 2: Illustrative DFT-Calculated Activation Energies for a Hypothetical Diels-Alder Reaction

Reaction Pathway Transition State Activation Energy (ΔG‡, kcal/mol) Key Finding
endo Addition TS_endo 25.5 Kinetically favored pathway.
exo Addition TS_exo 27.8 Kinetically disfavored pathway.

Note: Data is hypothetical and serves to illustrate the application of DFT in transition state analysis for this compound.

Theoretical Investigations of Isomerization and Decomposition Reactions using High-Level Ab Initio Methods

Isomerization and decomposition reactions often involve complex bond-breaking and bond-forming processes that require highly accurate theoretical methods. High-level ab initio methods, such as Coupled Cluster theory (e.g., CCSD(T)) and multi-reference methods, provide benchmark-quality energies, though at a significant computational cost. semanticscholar.org These methods are often used to study fundamental reactions in smaller, analogous systems to establish principles that can be applied to larger molecules like this compound.

Potential isomerization pathways for this compound could include sigmatropic rearrangements or Cope rearrangements, which are common in related polycyclic systems. gla.ac.uk For example, theoretical studies on the thermal gas-phase reactions of other bicyclic vinylcyclobutanes have detailed competing pathways of researchgate.netnih.gov-sigmatropic shifts and fragmentation. High-level calculations would be essential to accurately predict the activation barriers for these competing pathways and determine the dominant reaction channels under different temperature and pressure conditions.

Decomposition pathways could involve retro-Diels-Alder reactions, breaking the molecule into smaller, more stable fragments. High-level ab initio calculations can provide a detailed picture of the potential energy surface, revealing the lowest energy pathways for such fragmentations. These methods are crucial for obtaining quantitatively accurate reaction barriers and thermochemical data that can be used in kinetic modeling. semanticscholar.org

Prediction and Analysis of Strain Energy within the this compound Framework

The rigid, bridged structure of this compound inherently possesses ring strain, which significantly influences its stability and reactivity. Strain energy is typically calculated as the difference between the actual heat of formation of the molecule and a theoretical value for a hypothetical, strain-free analogue. researchgate.net This can be computed using various theoretical methods, including molecular mechanics and quantum chemical calculations.

A common computational approach involves using homodesmotic reactions, where the number and types of bonds are conserved on both sides of the equation, which helps to cancel systematic errors in the calculations. acs.org For bridged bicyclic alkenes, a key component of the total strain is the "olefin strain" (OS), which arises from the geometric distortion of the double bond from its ideal planar geometry. mdpi.comresearchgate.net This distortion, often described as pyramidalization or twisting, makes the π-bond more reactive. researchgate.net The total strain in the this compound framework is a combination of angle strain, torsional strain, and transannular interactions within its bridged structure. Computational analysis of related bicyclo[n.m.0]alkanes has provided a systematic way to interpret these strain contributions. researchgate.net

Note: Values are estimates based on data from analogous bicyclic systems and serve to illustrate the concept.

Computational Approaches to Stereochemical Control and Regioselectivity in Bicyclic Synthesis

Computational methods are invaluable for predicting and rationalizing the stereochemical and regiochemical outcomes of synthetic reactions that form bicyclic frameworks. nih.gov The synthesis of complex structures like this compound or its derivatives often involves cycloaddition reactions where multiple isomers can be formed.

DFT calculations can be used to model the transition states leading to different regio- and stereoisomers. nih.gov By comparing the calculated activation energies, chemists can predict which isomer will be the major product under kinetic control. For instance, in intramolecular Diels-Alder reactions leading to bridged bicyclic systems, DFT calculations have successfully explained the preference for "bridged" over "fused" regioselectivity by analyzing the HOMO-LUMO energy gaps and transition state energies. nih.gov

Computational studies can also rationalize the unusual regioselectivity observed in metal-catalyzed reactions. For example, DFT studies on a ruthenium-catalyzed [2+2] cycloaddition explained the counterintuitive formation of the most sterically hindered product by identifying a specific reaction pathway involving rotation of an intermediate that was lower in energy. acs.org Such computational insights allow for the rational design of substrates and catalysts to steer a reaction towards a desired stereochemical or regiochemical outcome, making synthesis more efficient and predictable.

Advanced Applications and Research Prospects of Bicyclo 5.2.2 Undec 8 Ene Scaffolds

Bicyclo[5.2.2]undec-8-ene as a Model System for Fundamental Organic Reaction Studies

The this compound ring system, and its derivatives, serve as valuable model systems for investigating fundamental organic reactions and reaction mechanisms. The constrained bicyclic structure allows for the study of stereoelectronic effects and the influence of ring strain on reactivity.

One area where this scaffold is particularly insightful is in the study of thermal rearrangements. For instance, gas-phase thermal reactions of related bicyclic systems, such as exo-8-cyclopropyl-bicyclo[4.2.0]oct-2-ene, have been shown to undergo complex transformations including cyclopropylcarbinyl (CPC)-to-homoallylic radical rearrangements. These studies provide a basis for understanding how strain and radical intermediates can lead to the formation of different bicyclic frameworks, including the potential for rearrangement to a bicyclo[5.2.2]undecane system.

Furthermore, the synthesis of bicyclo[5.2.2]undec-8-en-4-one has been achieved through a tandem sequence of an alkoxide-promoted mdpi.comrsc.org sigmatropic rearrangement and a Cope rearrangement. This multi-step transformation highlights the utility of this class of molecules in probing the intricacies of pericyclic reactions. The rigid conformation of the bicyclic system allows for a detailed analysis of the stereochemical outcomes of these rearrangements, providing valuable data for theoretical and mechanistic studies in organic chemistry.

Potential as a Synthetic Scaffold for Complex Molecular Architectures

The unique three-dimensional architecture of the this compound scaffold makes it an attractive building block for the synthesis of more complex molecular structures, including natural products and novel polycyclic compounds with tailored properties.

Bridged bicyclic ring systems are common motifs in a variety of biologically active natural products. The bicyclo[5.2.2]undecane core, for example, is a key structural feature in several sesquiterpenoids. The development of synthetic strategies to access this framework is therefore of significant interest. While direct isolation of a natural product containing the this compound parent structure is less common, the broader family of bicyclo[m.n.p]alkanes are recognized as important synthetic targets. The synthesis of functionalized bicyclo[5.2.2]undecene derivatives provides a strategic entry point to these more complex natural product skeletons.

The rigid framework of this compound can be utilized as a starting point for the construction of novel polycyclic and caged molecules. These types of compounds are of interest due to their unique shapes, electronic properties, and potential applications in materials science and as molecular probes. The double bond in this compound provides a handle for further functionalization and annulation reactions, allowing for the systematic construction of more elaborate three-dimensional structures. For instance, cycloaddition reactions involving the olefin can be employed to build additional rings onto the bicyclic core, leading to the creation of intricate and previously inaccessible molecular architectures. The defined stereochemistry of the bicyclic scaffold allows for precise control over the spatial arrangement of substituents in the resulting polycyclic systems.

Integration of this compound into "Click Chemistry" Concepts (as a scaffold or reactive component)

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. While direct, published examples of this compound in click chemistry are not yet prevalent, its structural features suggest significant potential for integration into these concepts, both as a scaffold and as a reactive component in strain-promoted cycloadditions.

The this compound scaffold can be functionalized with traditional "click" handles, such as azides and terminal alkynes. For example, conversion of a functional group on the bicyclic ring system to an azide (B81097) or alkyne would allow it to readily participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most well-known click reaction. This would enable the straightforward conjugation of the this compound scaffold to other molecules, such as biomolecules, polymers, or fluorescent dyes.

Of particular interest is the potential for this compound to participate in strain-promoted azide-alkyne cycloaddition (SPAAC) or other strain-promoted click reactions. The double bond within the bridged system possesses a degree of ring strain, which could enhance its reactivity towards 1,3-dipoles like azides, or dienes like tetrazines in inverse-electron-demand Diels-Alder reactions. mdpi.comnih.govsigmaaldrich.com This reactivity is analogous to that of other strained alkenes, such as norbornenes, which are widely used in bioorthogonal chemistry. mdpi.com The ability to undergo catalyst-free "click" reactions would make this compound a valuable tool for in vivo imaging and bioconjugation applications where the cytotoxicity of a copper catalyst is a concern.

Click Chemistry Concept Potential Role of this compound Key Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) As a scaffold functionalized with an azide or alkyne group.High efficiency, regiospecificity, and broad functional group tolerance.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) As a strained alkene that reacts directly with azides.Catalyst-free, suitable for biological systems.
Inverse-Electron-Demand Diels-Alder Reaction As a strained dienophile reacting with tetrazines.Very fast reaction kinetics, bioorthogonal.

Exploration in Polymer Chemistry: Considerations for Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique that is particularly effective for cyclic olefins with significant ring strain. The relief of this strain provides the thermodynamic driving force for the polymerization process. Given the strained nature of its double bond, this compound is a potential candidate for ROMP.

The polymerization of this compound via ROMP would be expected to yield a polymer with a unique microstructure, incorporating the bicyclic undecane (B72203) ring into the polymer backbone. The properties of the resulting polymer would be influenced by several factors, including the stereochemistry of the monomer and the nature of the metathesis catalyst used. For example, the use of well-defined ruthenium or molybdenum-based catalysts could allow for control over the polymer's molecular weight and dispersity.

The resulting polymers could exhibit interesting physical and material properties due to the bulky and rigid bicyclic repeating units. These could include high thermal stability and a high glass transition temperature. Furthermore, functional groups could be incorporated into the monomer prior to polymerization, leading to the synthesis of functional polymers with tailored properties for specific applications, such as specialty plastics or materials for biomedical devices. While extensive studies on the ROMP of this compound itself are not widely reported, the principles established from the ROMP of other bicyclic monomers, such as norbornene derivatives, provide a strong foundation for predicting its behavior and potential in this area of polymer chemistry. dtic.milethernet.edu.etresearchgate.netsemanticscholar.org

Future Directions and Emerging Research Avenues for this compound in Materials Science and Medicinal Chemistry (Scaffold Design)

The unique structural and chemical properties of this compound position it as a promising scaffold for future research and development in both materials science and medicinal chemistry.

In materials science , the potential for this compound to undergo ROMP opens up avenues for the creation of novel polymers with well-defined architectures. These materials could find applications as advanced coatings, high-performance composites, or membranes with specific separation properties. The rigid bicyclic units in the polymer backbone could impart desirable mechanical and thermal properties. Furthermore, the functionalization of the this compound monomer prior to polymerization could lead to materials with tailored optical, electronic, or responsive properties.

In medicinal chemistry , the three-dimensional nature of the bicyclo[5.2.2]undecane scaffold is a significant advantage. tcd.iescilit.com Much of current drug discovery is dominated by flat, aromatic structures. The incorporation of rigid, non-planar scaffolds like bicyclo[5.2.2]undecane can lead to improved target selectivity and better pharmacological properties by presenting functional groups in a more defined spatial orientation. tcd.ie This scaffold can serve as a bioisostere for other cyclic systems or as a core for the development of new classes of therapeutic agents. The ability to functionalize the scaffold at multiple positions allows for the creation of diverse chemical libraries for high-throughput screening. Future research will likely focus on the synthesis of functionalized bicyclo[5.2.2]undecane derivatives and the evaluation of their biological activity against a range of therapeutic targets.

Analytical and Spectroscopic Characterization Methods in Bicyclo 5.2.2 Undec 8 Ene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of bicyclo[5.2.2]undec-8-ene derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the determination of the carbon skeleton, the position of substituents, and the relative stereochemistry.

In complex polycyclic systems derived from the bicyclo[5.2.2]undecane framework, NMR is crucial for confirming intricate structures. For instance, the analysis of a complex derivative, 7-methoxypentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione, showcases the power of this technique. The ¹H NMR spectrum (in CDCl₃, 500 MHz) of this compound displays a series of multiplets and singlets corresponding to the unique protons in the caged structure. Key signals include a singlet for the methoxy (B1213986) group protons at δ = 3.40 ppm and a series of complex multiplets for the cage protons between δ = 1.90 and 3.24 ppm. bham.ac.uk

The ¹³C NMR spectrum (in CDCl₃, 125 MHz) is equally informative, confirming the presence of the expected number of carbon atoms and identifying their functional types. For the same pentacycloundecane derivative, characteristic signals for the two ketone carbonyl carbons are observed downfield at δ = 210.8 and 209.9 ppm. bham.ac.uk The carbon attached to the methoxy group appears at δ = 82.1 ppm, while the methoxy carbon itself is found at δ = 54.7 ppm. bham.ac.uk The remaining aliphatic carbons of the cage structure resonate in the upfield region between δ = 36.4 and 53.5 ppm. bham.ac.uk The complete assignment of these signals, often aided by two-dimensional NMR techniques like COSY, HSQC, and HMBC, allows for a full and definitive structural elucidation.

Interactive Data Table: NMR Data for 7-Methoxypentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione

Nucleus Chemical Shift (δ, ppm) Multiplicity / Assignment
¹H 3.40 s, 3H (OCH₃)
¹H 1.90 - 3.24 m (Cage Protons)
¹³C 210.8, 209.9 Ketone C=O
¹³C 82.1 C-OCH₃
¹³C 54.7 OCH₃

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis in Derivatives

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound derivatives. Furthermore, the analysis of fragmentation patterns provides valuable structural information, serving as a molecular fingerprint that can help distinguish between isomers.

Electron ionization mass spectrometry (EI-MS) of bicyclo[5.2.2]undeca-3,8-diene, a product that can be formed from a this compound precursor, reveals a characteristic fragmentation pattern. The analysis of this compound yields a base peak at a mass-to-charge ratio (m/z) of 79. bham.ac.uk This prominent fragment is attributed to the formation of the stable 1,3-cyclohexadienyl cation, which arises from the cyclohexenyl radical cation by the loss of a hydrogen atom. bham.ac.uk

Other significant fragments are observed that provide further structural confirmation. A fragment at m/z 120 corresponds to the C₉H₁₂•⁺ radical cation, resulting from the loss of an ethylene (B1197577) molecule from the molecular ion. bham.ac.uk A fragment at m/z 94 is identified as a C₇H₁₀•⁺ radical cation, formed through the extrusion of 1,3-butadiene (B125203). bham.ac.uk Additionally, a peak at m/z 68 is associated with the pentenyl radical cation. bham.ac.uk This detailed fragmentation pattern is crucial for confirming the identity of the bicyclic diene structure.

Interactive Data Table: Mass Spectrometry Fragmentation Data for Bicyclo[5.2.2]undeca-3,8-diene

m/z Proposed Fragment Identity Significance
148 [M]⁺ (C₁₁H₁₆) Molecular Ion
120 [C₉H₁₂]⁺ Loss of ethylene (C₂H₄)
94 [C₇H₁₀]⁺ Extrusion of 1,3-butadiene (C₄H₆)
79 [C₆H₇]⁺ 1,3-Cyclohexadienyl cation (Base Peak)

Gas Chromatography (GC) for Purity Assessment and Isomeric Separation

Gas chromatography (GC) is a fundamental technique for assessing the purity of this compound samples and for separating complex mixtures of isomers that may arise during synthesis. The retention time, the time it takes for a compound to travel through the GC column, is a characteristic property that depends on the compound's volatility and its interaction with the column's stationary phase.

In studies involving the thermal reactions of related bicyclic systems, GC is used to monitor the formation of various products over time. For example, the product bicyclo[5.2.2]undeca-3,8-diene was identified in a reaction mixture with a specific retention time of 12.3 minutes. bham.ac.uk This analysis was performed on an HP 5890A GC equipped with an HP cross-linked methyl silicone column (50 m × 0.2 mm i.d. × 0.10 µm film thickness) under a defined temperature program. bham.ac.uk The distinct retention time allows for its clear separation and quantification from other isomers and reaction byproducts, such as its precursors, which elute at different times (e.g., 11.8 min and 12.8 min for other isomers in the mixture). bham.ac.uk This separation capability is essential for determining reaction yields and for obtaining pure samples of specific isomers for further characterization.

Interactive Data Table: GC Retention Data for Bicyclo[5.2.2]undeca-3,8-diene and Related Isomers

Compound Retention Time (min) GC Column Details
Isomer 1 11.8 HP cross-linked methyl silicone
Bicyclo[5.2.2]undeca-3,8-diene 12.3 HP cross-linked methyl silicone

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands.

C-H Stretching: Alkenyl C-H bonds (vinylic protons at C8 and C9) typically absorb just above 3000 cm⁻¹, in the range of 3010-3100 cm⁻¹. The aliphatic C-H bonds of the saturated portion of the bicyclic system will show strong absorptions in the 2850-3000 cm⁻¹ region.

C=C Stretching: The carbon-carbon double bond of the cyclohexene (B86901) ring will give rise to a stretching vibration in the region of 1640-1680 cm⁻¹. The intensity of this peak can vary depending on the symmetry of the bond.

C-H Bending: Bending vibrations (scissoring, rocking, wagging, and twisting) for the CH₂ groups will appear in the fingerprint region, typically between 1470 cm⁻¹ and 720 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds.

C=C Stretching: The C=C double bond stretch, which may be weak in the IR spectrum if the bond is relatively symmetric, often produces a strong signal in the Raman spectrum in the same 1640-1680 cm⁻¹ region.

C-C Stretching: The various C-C single bonds of the bicyclic framework will contribute to a complex pattern of signals in the fingerprint region (800-1200 cm⁻¹).

Together, these techniques provide a comprehensive profile of the molecule's covalent bonds, serving as a quick and effective method for structural verification.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Bond Type
C-H Stretch (Vinylic) 3010 - 3100 3010 - 3100 sp² C-H
C-H Stretch (Aliphatic) 2850 - 3000 2850 - 3000 sp³ C-H
C=C Stretch 1640 - 1680 (medium-weak) 1640 - 1680 (strong) C=C

X-ray Crystallography for Definitive Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography provides the most definitive and unambiguous structural information for crystalline compounds by mapping the electron density to determine the precise location of each atom in the solid state. This technique yields exact bond lengths, bond angles, and torsional angles, confirming the molecular connectivity, configuration, and conformation.

While the parent this compound is a liquid, solid derivatives can be analyzed to confirm the core structure. The bicyclo[5.2.2]undecane skeleton is a key feature in various complex molecules whose structures have been confirmed by X-ray diffraction. For example, the structure of 2,8-Diketo-9-[1-(4-methoxyphenyl)-2-phenylethyl]-10-(1-methylethenyl)-3,9-diazatricyclo[5.2.2.0³,⁷]undecane was unambiguously determined by single-crystal X-ray analysis. westernsydney.edu.au This analysis confirmed the relative configuration of the central bicyclo[2.2.2]diazaoctane core, which is part of the larger tricyclo[5.2.2.0]undecane system, demonstrating how this technique can resolve complex stereochemical questions in related polycyclic frameworks. westernsydney.edu.au

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Bicyclo[5.2.2]undec-8-ene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via thermal isomerization of precursor tricyclic hydrocarbons. For example, cis,anti,cis-tricyclo[6.3.0.0²,⁷]undec-3-ene undergoes gas-phase isomerization at 315°C to yield this compound through a symmetry-forbidden [1,3] suprafacial retention pathway . Key factors include temperature control, reaction time, and catalyst selection (if applicable). Yield optimization requires monitoring intermediates via GC-MS or NMR to minimize side reactions.

Q. How can researchers validate the structural identity of this compound derivatives?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., DFT calculations) to confirm ring strain and substituent effects.
  • X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles .
  • MS/IR : Validate molecular weight and functional groups. For novel derivatives, ensure purity (>95%) via HPLC and elemental analysis .

Advanced Research Questions

Q. What mechanistic insights explain the thermal isomerization pathways of this compound?

  • Methodological Answer : Investigate reaction kinetics using variable-temperature NMR or computational modeling (e.g., transition state analysis via Gaussian software). For instance, Baldwin et al. demonstrated that the [1,3]-sigmatropic shift in the isomerization of tricyclo[6.3.0.0²,⁷]undec-3-ene occurs via a non-concerted mechanism, with activation energy barriers calculated using Arrhenius plots . Compare experimental activation parameters (ΔH‡, ΔS‡) with theoretical values to identify orbital symmetry constraints.

Q. How do steric and electronic effects influence the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : Design a series of dienophiles with varying electron-withdrawing/donating groups and steric bulk. Monitor reaction rates via UV-Vis spectroscopy or HPLC. For example, bicyclic systems with strained double bonds exhibit enhanced reactivity as dienes due to increased orbital overlap. Use frontier molecular orbital (FMO) theory to rationalize regioselectivity and transition state stabilization .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Cross-validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out oxidation or decomposition.
  • Multivariate analysis : Apply principal component analysis (PCA) to NMR or IR datasets to identify outliers or systematic errors .
  • Collaborative verification : Share raw data with independent labs for reproducibility checks, addressing potential instrumentation biases .

Experimental Design & Data Analysis

Q. How should researchers design experiments to study the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • DOE (Design of Experiments) : Use a factorial design to test pH (1–14), temperature (25–100°C), and solvent polarity. Monitor degradation via kinetic studies (e.g., half-life calculations).
  • Analytical tools : Employ HPLC-MS to identify decomposition products and quantify stability. For thermal stability, TGA-DSC can reveal phase transitions or exothermic events .

Q. What statistical methods are appropriate for analyzing catalytic efficiency in this compound synthesis?

  • Methodological Answer : Apply ANOVA to compare yields across catalyst types (e.g., Lewis acids vs. organocatalysts) and reaction conditions. Use Tukey’s HSD post-hoc test to identify significant differences (p < 0.05). For kinetic data, nonlinear regression (e.g., Michaelis-Menten fitting) quantifies turnover frequencies .

Research Question Formulation

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for this compound studies?

  • Methodological Answer :

  • Feasible : Ensure access to specialized instrumentation (e.g., high-pressure reactors for kinetic studies).
  • Novelty : Identify gaps in literature, such as unexplored substituent effects on ring strain.
  • Relevance : Align with broader goals like developing strained hydrocarbons for materials science .

Data Presentation & Reproducibility

Q. What guidelines ensure reproducibility in reporting this compound syntheses?

  • Methodological Answer :

  • Detailed protocols : Specify catalyst loadings, solvent grades, and purification methods (e.g., column chromatography conditions).
  • Supporting information : Include raw NMR/FID files, crystallographic data (CIFs), and computational input files .
  • Ethical reporting : Disclose failed attempts to prevent publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.